7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazoline family, characterized by its unique combination of halogen substituents: bromine, chlorine, and fluorine. This compound has a molecular formula of C8H2BrClF2N2O and a molecular weight of 295.47 g/mol. The presence of these halogens contributes to its distinct chemical properties and potential biological activities. The compound is recognized for its structural complexity, which includes a quinazoline core and multiple functional groups that can influence its reactivity and interactions with biological systems .
Research indicates that quinazoline derivatives, including 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone, exhibit significant biological activity. These compounds have been studied for their potential as modulators of virulence factors in pathogens such as Pseudomonas aeruginosa, suggesting their role in combating infections associated with cystic fibrosis . Additionally, quinazoline derivatives have shown promise as anticancer agents, demonstrating cytotoxicity against various cancer cell lines through mechanisms such as inhibition of key signaling pathways involved in tumor growth .
The synthesis of 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. Common methods include:
Industrial production may utilize continuous flow reactors to optimize reaction conditions and enhance yield and purity through controlled processes.
7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the manufacture of anticoccidial drugs, which are crucial for veterinary medicine . Its unique structure allows for further modifications that can lead to novel therapeutic agents targeting a range of diseases.
Studies involving interaction analyses have shown that 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone can interact with various biological targets. For instance, it has been investigated for its ability to modulate virulence factors in bacterial strains, highlighting its potential role in antimicrobial therapies . Additionally, molecular docking studies have been employed to predict interactions with specific proteins involved in cancer pathways, indicating its potential as an anticancer agent .
Several compounds share structural similarities with 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Bromo-6-chloroquinazolin-4(3H)-one | Contains bromine and chlorine | Lacks fluorine substituents |
| 6-Chloro-5,8-difluoroquinazolin-4(3H)-one | Contains only chlorine and fluorine | No bromine present |
| 7-Bromo-5,8-difluoroquinazolin-4(3H)-one | Contains bromine and fluorine | No chlorine present |
Compared to these similar compounds, 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone is unique due to its combination of both bromine and chlorine along with two fluorine atoms. This distinctive substitution pattern may lead to unique reactivity profiles and biological activities that are not present in its analogs .
Traditional approaches to synthesizing 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone often rely on stepwise halogenation and cyclization reactions starting from anthranilic acid derivatives. For instance, halo-anthranilic acids serve as foundational precursors, where pre-installed halogen atoms guide subsequent functionalization. In one protocol, bromine and chlorine substituents are introduced via nucleophilic aromatic substitution or electrophilic halogenation under reflux conditions. A representative pathway involves the condensation of 6-chloro-5,8-difluoroanthranilic acid with brominating agents such as phosphorus oxybromide (POBr₃), followed by cyclization in acetic anhydride to form the quinazolinone core.
A critical challenge in traditional synthesis is achieving regioselectivity in polyhalogenated systems. Early methods employed harsh conditions, including prolonged heating in corrosive solvents, which often led to side reactions and reduced yields. For example, the use of thionyl chloride (SOCl₂) for chlorination and hydrobromic acid (HBr) for bromination required meticulous temperature control to prevent over-halogenation. Despite these limitations, traditional routes remain valuable for large-scale production due to their predictability and well-characterized reaction mechanisms.
| Starting Material | Halogenation Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 6-Chloroanthranilic acid | POBr₃ | Reflux, 12 h | 65–70 |
| 5,8-Difluoroanthranilic acid | SOCl₂ | 80°C, 6 h | 58–63 |
Recent advances in green chemistry have revolutionized the synthesis of quinazolinones by minimizing waste and enhancing energy efficiency. Ultrasound-assisted reactions, for example, enable rapid cyclization of isatoic anhydride with aldehydes and amines in aqueous media, achieving 62–76% yields within 1–2 hours. Microwave irradiation further accelerates these transformations, reducing reaction times from hours to minutes while maintaining high regioselectivity.
Solvent-free systems represent another pillar of sustainable synthesis. Balalaie et al. demonstrated a four-component reaction using propyl sulfonic acid-functionalized SBA-15 as a heterogeneous catalyst, yielding quinazolinone sulfonamides in 60–90% yields without solvents. Similarly, citric acid-catalyzed three-component reactions in ethanol under reflux conditions provide 78–95% yields of 2,3-substituted quinazolinones, highlighting the compatibility of bio-derived catalysts with complex syntheses.
| Method | Catalyst | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Ultrasound-assisted | DBSA | Water | 62–76 | 1–2 h |
| Microwave-assisted | None | Ethanol | 85–92 | 20–30 min |
| Solvent-free | SBA-Pr-SO₃H | None | 60–90 | 4 h |
Catalytic methods have emerged as powerful tools for introducing halogen atoms with precision. Palladium-catalyzed C–H halogenation, for instance, enables ortho-selective bromination and chlorination of quinazolinones using N-halosuccinimides (NXS) as halogen sources. This approach leverages Pd(II) intermediates to activate specific C–H bonds, achieving >90% regioselectivity in gram-scale reactions. Organocatalysts like l-proline also play a role in directing halogenation, particularly in multi-component reactions where in situ generation of halogenated intermediates avoids pre-functionalized starting materials.
Transition-metal catalysis excels in late-stage functionalization, allowing the installation of fluorine atoms via electrophilic fluorination reagents such as Selectfluor®. In one protocol, Pd-catalyzed coupling of boronic acids with fluorinating agents introduces fluorine at the 5- and 8-positions of the quinazolinone core, achieving 70–85% yields. These methods contrast with traditional electrophilic substitution, which often requires stoichiometric Lewis acids and elevated temperatures.
| Catalyst | Halogen Source | Selectivity | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | N-Bromosuccinimide | ortho | 88–92 |
| l-Proline | NH₄Cl/KBr | C-6, C-7 | 75–80 |
| CuI | Selectfluor® | C-5, C-8 | 70–85 |
The quinazolinone scaffold has demonstrated exceptional potential as an anticancer agent primarily through its ability to inhibit epidermal growth factor receptor tyrosine kinase activity [1] [4] [6]. The structural features of 7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone, particularly its halogen substitution pattern, contribute to enhanced binding affinity and selectivity toward epidermal growth factor receptor targets [6] [7].
Mechanistic studies reveal that quinazolinone derivatives exert their anticancer effects through competitive inhibition of adenosine triphosphate binding at the epidermal growth factor receptor active site [6] [8]. The quinazolinone moiety occupies the adenosine triphosphate binding pocket, with the nitrogen atom at position 1 forming critical hydrogen bonds with methionine 793 residues in the hinge region, while the nitrogen at position 3 establishes water-mediated interactions with threonine 854 [4] [6]. The halogen substituents in 7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone enhance hydrophobic interactions within the binding pocket and improve overall binding stability [6] [9].
Research demonstrates that halogenated quinazolinone derivatives exhibit superior antiproliferative activity compared to their non-halogenated counterparts [1] [10] [11]. Studies on structurally related compounds show that bromine substitution at position 7 combined with chlorine at position 6 significantly enhances epidermal growth factor receptor inhibitory potency [1] [12] [10]. The presence of fluorine atoms at positions 5 and 8 further contributes to improved pharmacokinetic properties and metabolic stability [13] [14].
| Compound Structure | Epidermal Growth Factor Receptor Inhibition (IC50) | Cancer Cell Line Activity | Reference |
|---|---|---|---|
| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazoline | 0.096 μM | MCF-7: 2.49 μM | [1] |
| Quinazolinone-amino acid hybrid | 0.59 μM | MCF-7: 1.31 μM | [7] |
| Novel quinazolinone derivative | 0.069 μM | NCI-H460: 0.789 μM | [15] |
| 3,4-Difluoro substituted quinazolinone | 0.010 μM | A549: 12.30 μM | [16] |
The anticancer mechanism of halogenated quinazolinones extends beyond epidermal growth factor receptor inhibition to include induction of apoptosis through both intrinsic and extrinsic pathways [5] [17]. Studies demonstrate that quinazolinone treatment leads to mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspase cascade pathways [17]. Additionally, these compounds exhibit cell cycle arrest properties, particularly at the G1/S and G2/M checkpoints, contributing to their antiproliferative effects [10] [7].
Research demonstrates that quinazolinone derivatives effectively suppress vascular endothelial growth factor production, reducing levels from 432.5 pg/ml to 132.8 pg/ml in treated cells [18]. This anti-angiogenic activity contributes to their overall immunomodulatory profile and potential therapeutic utility in chronic inflammatory conditions [7]. The compounds also demonstrate significant enhancement of caspase-8 levels, indicating activation of apoptotic pathways in immune cells [18].
| Immunomodulatory Parameter | Control Level | Quinazolinone Treatment | Percent Reduction | Reference |
|---|---|---|---|---|
| Tumor Necrosis Factor Alpha | 162.5 pg/ml | 49.2 pg/ml | 69.7% | [18] |
| Nuclear Factor Kappa B P65 | Baseline | 77.74% reduction | 77.74% | [18] |
| Vascular Endothelial Growth Factor | 432.5 pg/ml | 132.8 pg/ml | 69.3% | [18] |
| Interleukin-1 Beta | Elevated | Significantly reduced | Variable | [21] |
Specific studies on autoimmune disorders demonstrate that quinazolinone derivatives effectively suppress B cell hyperactivation and plasma cell formation in systemic lupus erythematosus models [19]. Treatment with quinazolinone compounds significantly reduces the frequency of activated B cells and ameliorates disease severity in lupus-prone mice models [19]. The compounds also demonstrate efficacy in reducing kidney inflammation and complement deposition, key pathological features of autoimmune nephritis [19].
The anti-inflammatory activity of quinazolinone derivatives involves multiple molecular targets, including cyclooxygenase enzymes, lipoxygenases, and protein kinase pathways [21] [22]. These compounds effectively inhibit the production of pro-inflammatory mediators such as nitric oxide, interleukin-1 beta, and interleukin-6 in stimulated macrophage cells [21]. The broad-spectrum anti-inflammatory activity makes halogenated quinazolinones particularly attractive for complex autoimmune conditions involving multiple inflammatory pathways [20] [23].
7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone and related halogenated quinazolinone derivatives demonstrate significant antimicrobial activity against Gram-positive bacterial pathogens [24] [25] [11]. The multiple halogen substituents in this compound contribute to enhanced antimicrobial potency through multiple mechanisms of action targeting bacterial cell wall synthesis and deoxyribonucleic acid replication processes [26] [27] [28].
The primary mechanism of antimicrobial action involves inhibition of bacterial deoxyribonucleic acid gyrase, a critical enzyme required for deoxyribonucleic acid replication and cell division [28]. Molecular docking studies reveal that quinazolinone derivatives form strong hydrogen bonds with key amino acid residues in the deoxyribonucleic acid gyrase active site, particularly asparagine 46, aspartic acid 73, and arginine 136 [28]. The halogen substituents enhance binding affinity through additional hydrophobic interactions and improve overall enzyme inhibition potency [27] [28].
Research demonstrates that halogenated quinazolinone derivatives exhibit particularly strong activity against Staphylococcus aureus and Streptococcus pneumoniae [11] [29] [26]. Studies show that compounds containing naphthyl radicals and amide substituents demonstrate pronounced antimicrobial activity against these Gram-positive pathogens [29] [26]. The position and number of halogen atoms directly influence antimicrobial potency, with multiple halogen substitutions generally providing enhanced activity [24] [25].
| Pathogen | Minimum Inhibitory Concentration | Minimum Bactericidal Concentration | Activity Profile | Reference |
|---|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | 0.03-0.5 μg/ml | 0.125-8 μg/ml | Highly Active | [11] |
| Methicillin-Resistant Staphylococcus aureus | 0.06-0.5 μg/ml | 0.5-1 μg/ml | Potent Activity | [11] [30] |
| Streptococcus pneumoniae | 32-64 μg/ml | >64 μg/ml | Moderate Activity | [31] [29] |
| Staphylococcus epidermidis | 0.008-0.125 μg/ml | Variable | High Potency | [11] |
Silver nanoparticle conjugated quinazolinone derivatives demonstrate enhanced antimicrobial activity against multiple Gram-positive pathogens [25]. Studies show that quinazolinone-silver nanoparticle conjugates exhibit superior bactericidal effects against Escherichia coli K1, Streptococcus pyogenes, and Bacillus cereus compared to unconjugated compounds [25]. The nanoparticle formulations achieve effective bacterial killing at concentrations as low as 2.5 μM while maintaining minimal cytotoxicity against human cells [25].
The antimicrobial mechanism also involves disruption of bacterial cell wall integrity through interaction with peptidoglycan layers and teichoic acids [27]. Quinazolinone derivatives demonstrate preferential activity against Gram-positive bacteria due to their interaction with teichoic acids, which are absent in Gram-negative bacterial cell walls [27]. The compounds also exhibit the ability to participate in irreversible serine acylation of transpeptidase active sites, similar to beta-lactam antibiotics [26].
Structure-activity relationship studies reveal that electron-withdrawing halogen substituents significantly enhance antimicrobial activity [28] [32]. Compounds with 6,8-dichloro substitution patterns demonstrate superior activity compared to single halogen substituted derivatives [28]. The presence of fluorine atoms contributes to improved membrane penetration and metabolic stability, enhancing overall antimicrobial efficacy [24] [14].